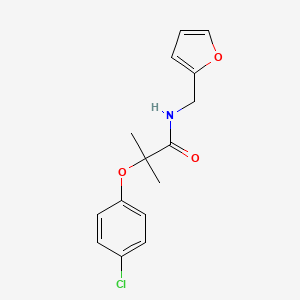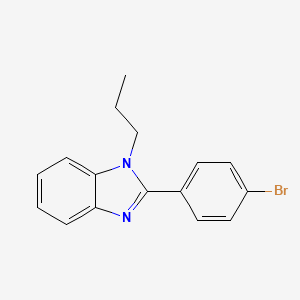
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide, also known as CPPU, is a plant growth regulator that belongs to the family of cytokinins. CPPU is a synthetic compound that has been widely used in agriculture to promote plant growth and development.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide acts as a cytokinin that promotes cell division and differentiation in plants. It binds to the cytokinin receptors and activates a signal transduction pathway that leads to the activation of genes involved in cell division and differentiation. 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide also regulates the expression of genes involved in the biosynthesis of cytokinins, which further enhances its effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects on plants. It increases the content of soluble sugars, organic acids, and amino acids in fruits, which improves their flavor and nutritional value. 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide also enhances the activity of enzymes involved in photosynthesis and respiration, which improves the efficiency of energy conversion in plants. In addition, 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide increases the content of antioxidants in plants, which improves their tolerance to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a long shelf-life and can be used in small quantities, which reduces the cost of experiments. However, 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has some limitations for lab experiments. It can be toxic to some plant species at high concentrations, which can affect the accuracy of the results. In addition, 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide can have variable effects on different plant species, which can make it difficult to compare the results of experiments.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide. One area of research is to explore the potential of 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide in improving the tolerance of plants to biotic stresses such as pests and diseases. Another area of research is to investigate the interaction of 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide with other plant growth regulators such as auxins and gibberellins. This can provide insights into the complex regulatory network that controls plant growth and development. Finally, there is a need to develop new synthesis methods for 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide that are more efficient and environmentally friendly.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide can be synthesized by reacting 4-chlorophenol with 2-furfuraldehyde to obtain 4-chlorophenoxy-2-furfural. This intermediate is then reacted with 2-methyl-2-butenenitrile to obtain 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide. The synthesis of 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has been extensively studied for its role in plant growth and development. It has been shown to promote cell division, increase fruit size, and improve fruit quality in various crops such as grapes, kiwifruit, and apples. 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has also been used to increase the yield of rice and wheat. In addition, 2-(4-chlorophenoxy)-N-(2-furylmethyl)-2-methylpropanamide has been shown to improve the tolerance of plants to abiotic stresses such as drought and salinity.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,20-12-7-5-11(16)6-8-12)14(18)17-10-13-4-3-9-19-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNWKGAKUWGKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7329995 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)



![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)
![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)


![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)
